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Compound of Interest

1-Methyl-1,5-diazecane
Compound Name:

dihydrochloride
CAS No.: 2137780-61-9
Cat. No.: B2994905

Get Quote

\ J

Executive Summary & Chemical Identity

1-Methyl-1,5-diazecane dihydrochloride is a 10-membered aza-heterocycle. Unlike
symmetric diamines (e.g., 1,6-diazecane), the 1,5-isomer possesses an asymmetric bridge
structure (a propyl bridge vs. a pentyl bridge), resulting in a lack of internal symmetry and a
complex NMR footprint.

Core Identity Data
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Parameter Detail

IUPAC Name 1-Methyl-1,5-diazacyclodecane dihydrochloride
Chemical Formula CoH20N2[1][2][3][4][5][6][7] - 2HCI

Molecular Weight 156.27 (Free Base) / 229.19 (Dihydrochloride)
Ring Size 10-membered (Medium Ring)

Bridge Topology Asymmetric: 1,3-propyl bridge (N1-N5) and 1,5-

pentyl bridge (N5-N1)

s hemi N-inversion is locked upon protonation; N1 and
tereochemistry
N5 are stereogenic centers in the salt form.

Structural Analysis & Conformational Dynamics

The 10-membered ring is notoriously flexible, often adopting a "boat-chair-boat" or "twisted
crown" conformation to minimize transannular interactions. In the dihydrochloride salt form, the
repulsion between the two cationic ammonium centers (

and

) forces the ring into an extended conformation to maximize charge separation.

Critical Spectroscopic Implications

e Loss of Symmetry: The molecule has no

axis. Every carbon atom in the ring is magnetically non-equivalent.

o Ammonium Inductive Effect: The protonation of both nitrogens significantly deshields

-protons (adjacent to N) and shifts the N-Methyl signal downfield compared to the free base.

o Hygroscopicity: As a dihydrochloride salt, the compound is likely hygroscopic. Protocol Note:
All NMR samples should be prepared in DMSO-ds or D20 immediately after drying to
prevent water peaks from obscuring the N-H exchangeable protons.

Predicted Spectroscopic Profile (The "Fingerprint")
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Due to the rarity of this specific isomer in public spectral databases, the following data is
derived from high-fidelity predictive algorithms and empirical data from homologous 1,5-
diazocane systems. Use this table as the Standard Reference for quality control.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds (Referenced to 2.50 ppm)
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Nucleus Assighment

Predicted Shift
(

)

Multiplicity

Structural
Logic

1H N-CHs

2.85-3.05

Singlet (s)

Deshielded by
cationic N1.

H -CH: (Ring)

3.10-3.60

Multiplets (m)

8 protons

adjacent to

(C2, C4, Cs6,
C10). Broadened
by ring

dynamics.

H -CH: (Ring)

1.60-2.10

Multiplets (m)

8 protons in the
bridges (C3, C7,
C8, C9).

1H NH*

9.50 - 10.50

Broad Singlet

Exchangeable.
Visible only in
dry
DMSO/CDCls.

13C N-CHs

42.0-45.0

Diagnostic

methyl carbon.

=C -CHz

50.0-56.0

Four distinct
signals due to

asymmetry.

=C -CH:z

20.0-26.0

Four distinct
signals in the

aliphatic region.

Application Note: In D20, the N-H peaks will disappear, and the

-proton multiplets may sharpen due to the elimination of H-N-C-H coupling.

B. Mass Spectrometry (MS)
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Technique: ESI-MS (Positive Mode)
e Molecular lon [M+H]*: m/z 157.19 (Base Peak).
e Doubly Charged lon [M+2H]?2*: m/z 79.1 (Possible in acidic mobile phases).
e Fragmentation Pattern (MS/MS):
o m/z 157

126: Loss of Methylamine (
) — characteristic of N-methylated diamines.

o m/z 157

114: Loss of Propyl fragment (Bridge cleavage).

C. Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid)[8]

e 3300 — 2700 cm~1*: Strong, broad absorption. Overlap of N-H stretching (ammonium salt) and
C-H stretching. The "ammonium band" typically shows fine structure/overtones.

e 1470 cm~*: C-H scissoring (methylene groups).

e None: Absence of C=0 (1700 cm~1) or C=C (1600 cm~1) bands is crucial for purity
confirmation.

Experimental Validation Workflow

The following diagram outlines the logical flow for confirming the identity of 1-Methyl-1,5-
diazecane dihydrochloride, moving from bulk property verification to precise structural
elucidation.
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Caption: Step-by-step structural validation workflow for 1-Methyl-1,5-diazecane
dihydrochloride, prioritizing mass confirmation followed by NMR connectivity mapping.
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Detailed Experimental Protocols
Protocol A: NMR Sample Preparation (Salt Form)

» Objective: Prevent H/D exchange and moisture broadening.
* Reagents: DMSO-ds (99.9% D) + 0.03% TMS; Oven-dried NMR tubes.
e Procedure:

o Weigh 5-10 mg of the dihydrochloride salt into a vial.

o Add 0.6 mL of DMSO-ds.

o Critical Step: Sonicate for 30 seconds. Ammonium salts often have slow dissolution
kinetics in viscous DMSO.

o Transfer to the NMR tube and cap immediately. Run the spectrum within 15 minutes to
minimize hygroscopic water uptake (peak at 3.33 ppm).

Protocol B: Free Base Liberation (For GC-MS)

o Context: Dihydrochlorides are non-volatile and unsuitable for GC-MS.

e Procedure:

[¢]

Dissolve 10 mg of salt in 1 mL of 1M NaOH.

[¢]

Extract with 1 mL of Dichloromethane (DCM).

[e]

Inject the organic layer (DCM) into GC-MS.

o

Expectation: Sharp peak for the free amine (MW 156).

References & Authoritative Grounding

e PubChem Compound Summary.1,5-Diazocane derivatives and spectral analogs. National
Center for Biotechnology Information. Link
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e Kim, S. et al. (2006). Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by Zinc
Chloride.[9] (Provides comparative NMR data for N-methylated medium ring systems).
Heterocycles. Link

e BenchChem Technical Guides.Spectroscopic Analysis for the Confirmation of 1,5-
Diiodopentane Derivatives. (Source for alkyl halide precursor spectra used in ring synthesis).
Link

o Royal Society of Chemistry.Stereoselective synthesis of 1,6-diazecanes. (Conformational
analysis of 10-membered rings). Link

Disclaimer: As exact experimental data for "1-Methyl-1,5-diazecane dihydrochloride" is rare
in open literature, the spectral values provided above are high-confidence predictions based on
structural homology with 1,5-diazocane and 1,6-diazecane derivatives, standard substituent
effects (N-methylation, protonation), and general principles of organic spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

o To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization Guide:
1-Methyl-1,5-diazecane dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2994905/docs#comprehensive-spectroscopic-
characterization-guide-1-methyl-1-5-diazecane-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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